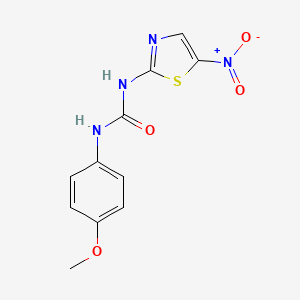![molecular formula C12H24N2O2 B6353301 t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-71-0](/img/structure/B6353301.png)
t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a chemical compound with the CAS Number: 473838-71-0 . It has a molecular weight of 228.33 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
T-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a solid at room temperature . It has a molecular weight of 228.33 .Applications De Recherche Scientifique
Non-Phosgene Synthesis of N-Substituted Carbamates
Research has focused on developing non-phosgene methods for synthesizing N-substituted carbamates due to the toxicity and environmental hazards associated with phosgene. Studies have explored the use of CO, dimethyl carbonate, CO2, and alkyl carbamates as alternative carbonyl reagents. Among these, alkyl carbamates, owing to their low toxicity, high activity, and simple preparation, have emerged as the most industrialized option for the synthesis of N-substituted carbamates. Additionally, the synthesis of N-substituted carbamates from CO2 has garnered attention as a green chemistry approach, offering a new pathway for chemical utilization of CO2 (Shang Jianpen, 2014).
Qualitative Structure-Metabolism Relationships in Carbamates
Understanding the metabolic hydrolysis of medicinal carbamates is crucial for drug design. A review compiling a large dataset on the metabolic hydrolysis of carbamates has extracted qualitative relationships between molecular structure and metabolic stability. This research classified compounds based on their substituents and calculated a metabolic lability score for each class, revealing trends in metabolic stability across different types of carbamates. Such insights are invaluable for the design of carbamates as drugs or prodrugs (F. Vacondio, Claudia Silva, M. Mor, B. Testa, 2010).
Decarbamoylation of Acetylcholinesterases
The study of carbamates' interaction with acetylcholinesterase (AChE) provides insights into their potential therapeutic and toxicological implications. Carbamates inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site. Research reviewing the decarbamoylation (hydrolysis) of carbamoylated AChEs reveals that the rate of decarbamoylation varies significantly with the size of the alkyl substituents on the carbamoyl group. These findings contribute to our understanding of carbamates as AChE inhibitors, highlighting their effectiveness and potential for development as therapeutic agents (T. Rosenberry, J. Cheung, 2019).
Three-Phase Partitioning in Bioseparation Processes
Three-phase partitioning (TPP) has emerged as a novel, green, and efficient technology for the separation and purification of bioactive molecules from natural sources. TPP's applicability spans the extraction, separation, and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The review discusses TPP's fundamentals, partitioning mechanisms, and applications, highlighting its potential for producing and separating various bioactive molecules. This technology represents a promising approach for the food and medical fields, offering a rapid and scalable solution for bioseparation processes (Jingkun Yan, Yaoyao Wang, Wen-Yi Qiu, Haile Ma, Zhenbin Wang, Jian-yong Wu, 2018).
Mécanisme D'action
The mechanism of action of carbamates involves the inhibition of acetylcholinesterase (AChE) within the nervous tissue and at the neuromuscular junction . Carbamates inhibit AChE reversibly by carbamylation, leading to an accumulation of the neurotransmitter acetylcholine (ACh), which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

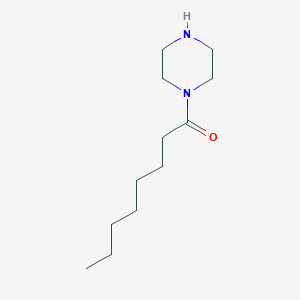
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
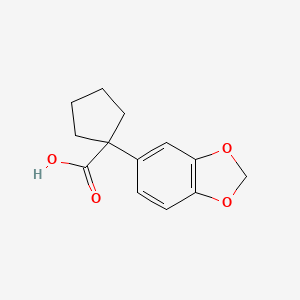
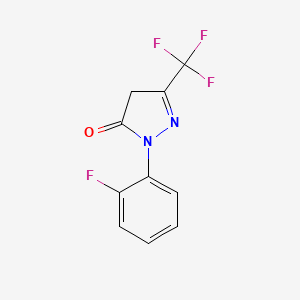
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
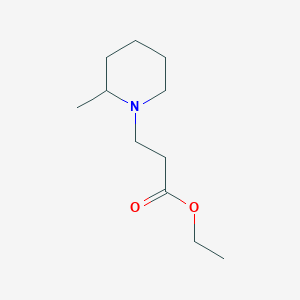
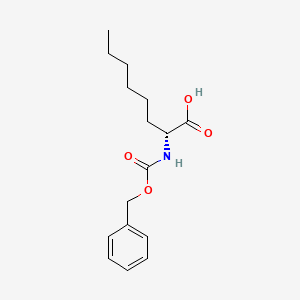
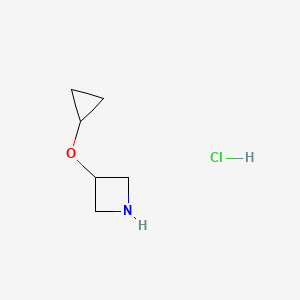
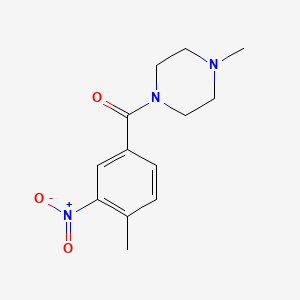
![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
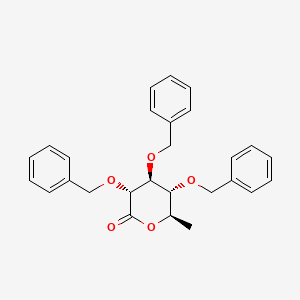
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

